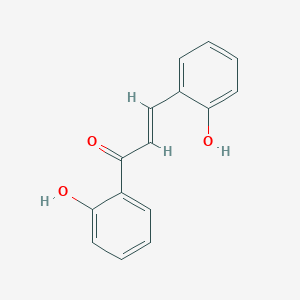

2,2'-Dihydroxychalcone

Vue d'ensemble

Description

2,2’-Dihydroxychalcone is a member of the class of chalcones that is trans-chalcone substituted by a hydroxy group at position 2’. It has a role as an anti-inflammatory agent. It is a member of phenols and a member of chalcones .

Synthesis Analysis

Chalcones are easy to construct from simple aromatic compounds, and it is convenient to perform structural modifications to generate functionalized chalcone derivatives . 2’-Hydroxychalcones have been synthesized by condensation of 2-hydroxyacetophenones with aromatic aldehydes . The catalyst silica is reusable and the yields of Chalcones are more than 90%. The structures of the synthesized compounds were confirmed by IR, mass spectroscopy, and elemental analysis .

Molecular Structure Analysis

Chemically, chalcones are generally α,β-unsaturated ketones consisting of two aromatic rings (rings A and B) linked through a three-carbon alkenone unit . The molecular formula of 2,2’-Dihydroxychalcone is C15H12O3 .

Chemical Reactions Analysis

Chalcones are considered as the biosynthetic precursors of flavonoids . They are often referred to as ‘open-chain flavonoids’, and biosynthesized via the shikimate pathway .

Physical And Chemical Properties Analysis

The molecular weight of 2,2’-Dihydroxychalcone is 240.25 g/mol .

Applications De Recherche Scientifique

Hydrogen Bond Dynamics and Excited State Mechanism : A study by Ramu et al. (2020) explored the electronic structure of 2',4'-dihydroxychalcone and its water complex, emphasizing hydrogen bond dynamics and excited state hydrogen atom transfer mechanisms (Ramu, Jagadeesha, Shivalingaswamy, & Ramegowda, 2020).

Synthesis and Photochemical Properties : Wen et al. (2009) investigated the synthesis of 4,4'-dihydroxychalcone under ultrasonic irradiation, highlighting its photochemical properties (Wen, Tie, Wang, Lee, & Li, 2009).

Radical Scavenging Antioxidant Activity : Nakamura et al. (2003) conducted a systematic examination of the antioxidant activities of dihydrochalcones, revealing their higher antioxidant activities compared to corresponding flavanones (Nakamura, Watanabe, Miyake, Kohno, & Osawa, 2003).

Cancer Treatment Sensitization : Goh et al. (2008) discovered that 2,2'-Dihydroxychalcone, as a glutathione transferase inhibitor, can sensitize human colon adenocarcinoma cells to specific chemotherapeutic drugs (Goh, Chen, Zheng, Ong, Jin, Chow, & Zhang, 2008).

Synthesis Methods and Crystal Structure : Miles et al. (1989) provided two general routes for synthesizing 2',6'-dihydroxychalcones, including insights into the crystal structure of these compounds (Miles, Main, & Nicholson, 1989).

Cytotoxicity Against Tumor Cells : Nam et al. (2004) synthesized a series of 2, 5-dihydroxychalcones and evaluated their cytotoxicities against tumor cell lines, finding significant cytotoxicities in compounds with specific substituents (Nam, Hong, You, Kim, Bang, Kim, & Ahn, 2004).

Gastric Cytoprotective Actions : Yamamoto et al. (1992) investigated the preventive effects of hydroxychalcone derivatives on ulcer formation, particularly the strong activity of 2',4'-dihydroxychalcone in this context (Yamamoto, Kakegawa, Ueda, Matsumoto, Sudo, Miki, & Satoh, 1992).

Isolation from Medicinal Plants and Spectroscopic Characterization : A study by Chahar et al. (2020) focused on isolating 2',4'-dihydroxychalcone from Zuccagnia punctata Cav. and characterizing it using various spectroscopic methods (Chahar, Alvarez, Zampini, Isla, & Brandán, 2020).

Inclusion Complexes with β-Cyclodextrins : Sancho et al. (2016) studied the inclusion complexes of 2',4'-dihydroxychalcone with β-cyclodextrin, analyzing the formation constants and thermodynamic parameters (Sancho, Andujar, Porasso, & Enriz, 2016).

Quantum-Chemical Parameters and Anti-Radical Activity : Oganesyan and Shatokhin (2020) analyzed quantum-chemical parameters of 2',4'-dihydroxychalcone derivatives to predict their biological activity, particularly their antiradical effect (Oganesyan & Shatokhin, 2020).

Safety And Hazards

Orientations Futures

The potential bioactivities of naturally occurring chalcones and their unique chemical structural features have inspired the synthesis of numerous chalcone derivatives . Many of these synthetic analogs were shown to possess similar bioactivities as their natural counterparts, but often with an enhanced potency and reduced toxicity . This suggests that the bioinspired synthesis of chalcone derivatives can potentially introduce a new chemical space for exploitation for new drug discovery .

Propriétés

IUPAC Name |

(E)-1,3-bis(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-13-7-3-1-5-11(13)9-10-15(18)12-6-2-4-8-14(12)17/h1-10,16-17H/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHCTKZLHCSARH-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101257980 | |

| Record name | (2E)-1,3-Bis(2-hydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Dihydroxychalcone | |

CAS RN |

34000-30-1, 15131-80-3 | |

| Record name | (2E)-1,3-Bis(2-hydroxyphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34000-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dihydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015131803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002693860 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-1,3-Bis(2-hydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

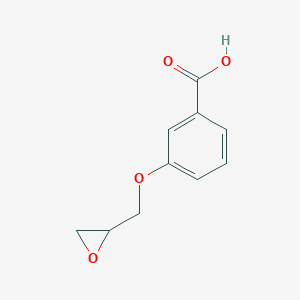

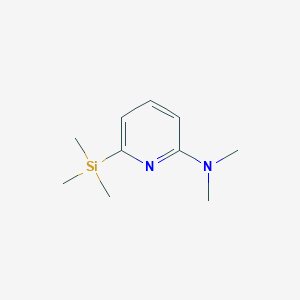

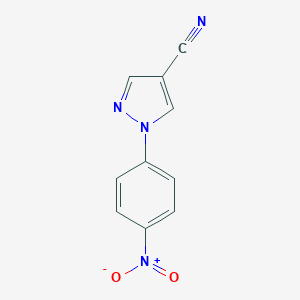

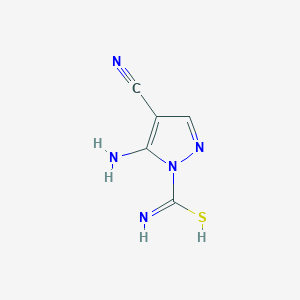

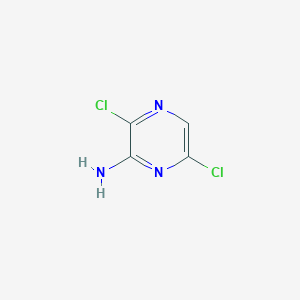

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![p-Chloromethyl-methoxy-calix[4]arene](/img/structure/B190258.png)

![(2S)-6-Amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]hexanamide](/img/structure/B190265.png)